molecular formula C26H23NO6 B2940454 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide CAS No. 923165-60-0

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide

Cat. No.: B2940454
CAS No.: 923165-60-0
M. Wt: 445.471
InChI Key: DUUAAJKZPIOTKF-UHFFFAOYSA-N
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Description

N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide is a synthetic organic compound featuring a chromen-4-one (4H-chromen-4-one) core substituted with a 4-ethoxyphenyl group at position 2 and a 3,5-dimethoxybenzamide moiety at position 6. The ethoxyphenyl and dimethoxybenzamide substituents likely influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for interactions in biological or material science applications. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest relevance in medicinal or agrochemical research .

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-4-32-19-8-5-16(6-9-19)25-15-23(28)22-13-18(7-10-24(22)33-25)27-26(29)17-11-20(30-2)14-21(12-17)31-3/h5-15H,4H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUAAJKZPIOTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N2O5C_{23}H_{24}N_{2}O_{5} with a molecular weight of 404.45 g/mol. The compound features a chromenone core structure with various substituents that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
  • Modulation of Signaling Pathways : It affects pathways such as nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammation and cancer progression.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha by inhibiting NF-κB activation .

2. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., bladder cancer T24T and colon cancer HCT116) showed that the compound induces apoptosis and inhibits cell proliferation at concentrations ranging from 10 µM to 60 µM .
Cell Line Concentration (µM) Effect
T24T10 - 60Induces apoptosis
HCT11610 - 60Inhibits proliferation

3. Antioxidant Activity

The compound's antioxidant properties have been evaluated through various assays. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

Case Study 1: Anticancer Efficacy

A study conducted on xenograft models demonstrated that administering this compound at a dose of 150 mg/kg resulted in a significant reduction in tumor mass compared to control groups. The mechanism was linked to downregulation of cyclin D1 and Sp1 expression in tumor tissues .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rats, treatment with the compound significantly decreased levels of inflammatory markers such as COX-2 and PGE2, suggesting its potential for therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its chromen-4-one core combined with specific substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications
Target Compound : N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide C₂₂H₂₁NO₆ 395.41 Chromen-4-one - 4-Ethoxyphenyl (position 2)
- 3,5-Dimethoxybenzamide (position 6)
Agrochemical/Pharmaceutical (inferred)
N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide C₂₂H₁₇NO₄S 391.40 Chromen-4-one - 4-Ethoxyphenyl (position 2)
- Thiophene-2-carboxamide (position 6)
Undisclosed
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide C₂₃H₂₅ClN₃O₆ ~486.92 Tetrahydro-pyrimidine - 4-Chloro-2,5-dimethoxyphenyl
- 4-Ethoxyphenyl
- Methyl group
Undisclosed
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) C₁₇H₂₃N₂O₄ 319.38 Isoxazole - 2,6-Dimethoxybenzamide
- 3-(1-Ethyl-1-methylpropyl)
Herbicide

Key Observations

Core Structure Influence :

  • The chromen-4-one core (target compound and ) is distinct from the tetrahydro-pyrimidine () and isoxazole () systems. Chromen-4-one’s conjugated ketone may enhance electron delocalization, affecting redox properties or receptor binding compared to saturated heterocycles.

Substituent Positioning: The 3,5-dimethoxybenzamide group in the target compound differs from 2,6-dimethoxybenzamide in Isoxaben. The para-substituted methoxy groups (3,5 vs. Replacing thiophene-2-carboxamide () with 3,5-dimethoxybenzamide increases oxygen content and reduces sulfur-mediated toxicity, which could be advantageous in drug design.

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